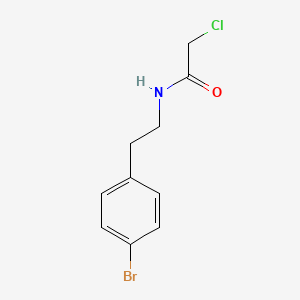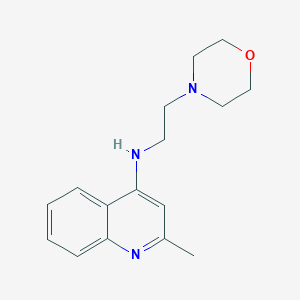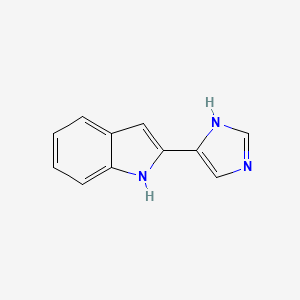![molecular formula C12H11NS B7441160 4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)
4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole, also known as cinnamyl thiazole ketone (CTK), is a chemical compound that has been studied for its potential applications in different fields, including pharmaceuticals, cosmetics, and food industries. CTK is a yellow to brownish liquid with a sweet, floral, and woody odor.
Mécanisme D'action
The mechanism of action of CTK is not fully understood, but it is believed to involve the inhibition of different enzymes and pathways in the cells. CTK has been shown to inhibit the growth of different bacterial and fungal strains by affecting their cell membranes and metabolic pathways. CTK has also been shown to inhibit the production of different inflammatory mediators, such as cytokines and prostaglandins, by affecting the signaling pathways in the cells. CTK has also been shown to induce apoptosis, or programmed cell death, in different cancer cells by affecting their mitochondrial function and DNA synthesis.
Biochemical and Physiological Effects
CTK has been shown to exhibit different biochemical and physiological effects, depending on the concentration and exposure time. CTK has been shown to induce oxidative stress and DNA damage in different cells at high concentrations and long exposure times. CTK has also been shown to affect the expression of different genes and proteins in the cells, leading to changes in cell proliferation, differentiation, and apoptosis. CTK has also been shown to affect the immune system by modulating the production of different cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
CTK has several advantages for lab experiments, including its low toxicity, stability, and solubility in different solvents. CTK is also relatively easy to synthesize and purify, making it accessible for different research groups. However, CTK also has some limitations, including its potential to induce oxidative stress and DNA damage at high concentrations and long exposure times. CTK also has a relatively short half-life in the body, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on CTK. One direction is to explore the potential use of CTK as an anti-cancer agent, either alone or in combination with other drugs. Another direction is to investigate the mechanism of action of CTK in more detail, including its effects on different signaling pathways and enzymes. Another direction is to study the potential use of CTK in different formulations, such as nanoparticles or liposomes, to improve its stability and bioavailability. Finally, another direction is to investigate the potential use of CTK in different clinical settings, such as wound healing, dermatitis, and oral infections.
Méthodes De Synthèse
CTK can be synthesized through the reaction of cinnamaldehyde and thioacetamide in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction takes place in a solvent, such as ethanol, at a specific temperature and time. The resulting product is purified through distillation and recrystallization to obtain a high-purity CTK.
Applications De Recherche Scientifique
CTK has been studied for its potential applications in different fields, including pharmaceuticals, cosmetics, and food industries. In the pharmaceutical industry, CTK has been shown to exhibit antibacterial, antifungal, and anti-inflammatory activities. CTK has also been studied for its potential use as an antioxidant and anti-cancer agent. In the cosmetic industry, CTK has been used as a fragrance ingredient in different products, such as perfumes, lotions, and soaps. In the food industry, CTK has been used as a flavoring agent in different products, such as baked goods, candies, and beverages.
Propriétés
IUPAC Name |
4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c1-10-9-14-12(13-10)8-7-11-5-3-2-4-6-11/h2-9H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGRGPPMSNVTCL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

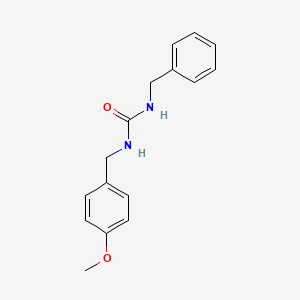


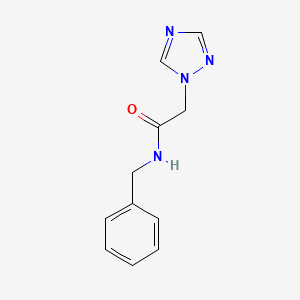
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)
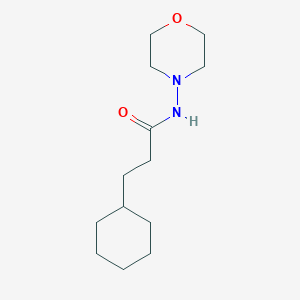


![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
